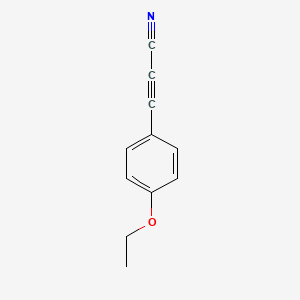![molecular formula C14H26N8O2 B14400945 N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine CAS No. 89722-11-2](/img/structure/B14400945.png)
N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyano-N’'-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine is a complex organic compound characterized by its unique structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyano-N’'-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine typically involves multistep organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, condensation reactions, and protection-deprotection strategies to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyano-N’'-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N’-Dicyano-N’'-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N,N’-Dicyano-N’'-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, specificity, and the resulting biochemical changes are crucial to understanding its full mechanism .
Comparison with Similar Compounds
Similar Compounds
- N-[3-({3-[(diaminomethylidene)amino]propyl}amino)propyl]-N’,N’-bis[3-(4-methylnonanamido)propyl]butanediamide
- N-{3-[4-(3-Aminopropoxy)butoxy]propyl}-Nα-butyryltyrosinamide
Uniqueness
N,N’-Dicyano-N’'-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine stands out due to its specific functional groups and structural configuration, which confer unique chemical properties and reactivity
Properties
CAS No. |
89722-11-2 |
|---|---|
Molecular Formula |
C14H26N8O2 |
Molecular Weight |
338.41 g/mol |
IUPAC Name |
1,3-dicyano-2-[3-[4-[3-(diaminomethylideneamino)propoxy]butoxy]propyl]guanidine |
InChI |
InChI=1S/C14H26N8O2/c15-11-21-14(22-12-16)20-6-4-10-24-8-2-1-7-23-9-3-5-19-13(17)18/h1-10H2,(H4,17,18,19)(H2,20,21,22) |
InChI Key |
XTTZAFZBZHKHDW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCCCN=C(NC#N)NC#N)COCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


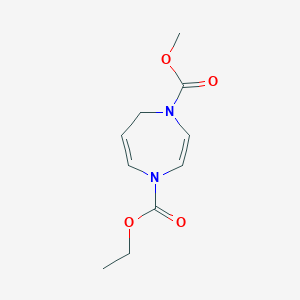
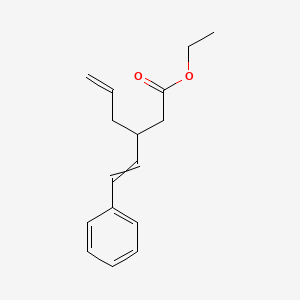
![5-[4-(2-Methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14400878.png)
![4-(2-{[(2-Methoxyphenyl)(phenyl)methyl]amino}-2-oxoethyl)benzoic acid](/img/structure/B14400888.png)
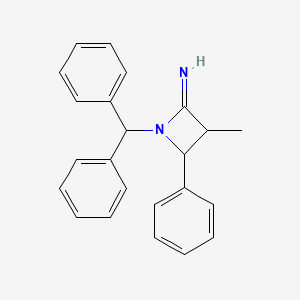
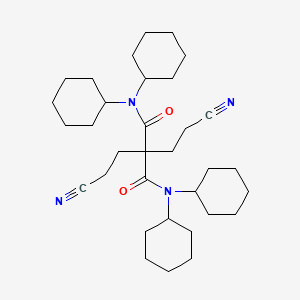
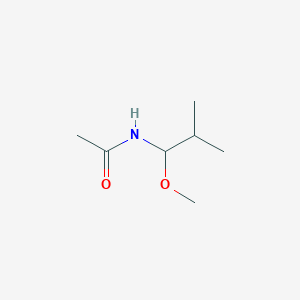
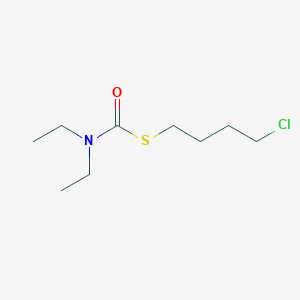
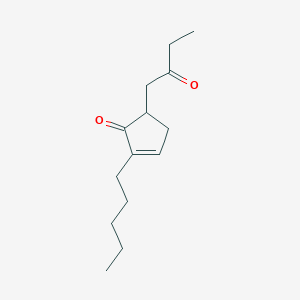
![1-[4-(Hexyloxy)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B14400924.png)
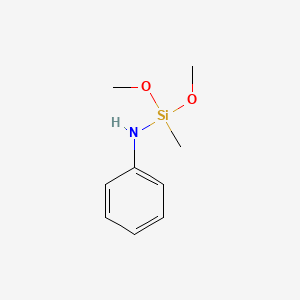
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

